molecular formula C10H7BrN4O B8510757 10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one

10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one

Cat. No.: B8510757
M. Wt: 279.09 g/mol
InChI Key: RXDJEGWKDWSRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C10H7BrN4O and its molecular weight is 279.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrN4O

Molecular Weight

279.09 g/mol

IUPAC Name

10-bromo-5,7-dihydro-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C10H7BrN4O/c11-6-1-2-8-7(3-6)10-12-5-13-15(10)4-9(16)14-8/h1-3,5H,4H2,(H,14,16)

InChI Key

RXDJEGWKDWSRHG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C3=NC=NN31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-(2H-[1,2,4]triazol-3-yl)-phenylamine (25.0 g, 105 mmol) in dioxane (870 mL) and pyridine (10.0 mL) was cooled to 12° C. A solution of chloroacetyl chloride (9.56 mL, 121 mmol) in diethylether (34.7 mL) was added dropwise over a period of 8 min. The mixture was stirred at 10-12° C. for 75 min and treated within 5 min with aq NaOH (2 N, 126 mL, 251 mmol). The mixture was stirred for 17.5 h at ambient temperature. The pH thereby dropped to about pH=9 and it was adjusted to pH=8 with HCl (3 N, 6 mL). After evaporation the residue was stirred at 15° C. for 30 min in water (650 mL) and ethyl acetate (22 mL). The crystals were filtered off, washed with cold water and dried in vacuo. Trituration in ethyl acetate (100 mL) afforded the title compound (13.4 g, 46%) as a light yellow solid. MS: m/e =279.0/281.0 [M+H+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
870 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.56 mL
Type
reactant
Reaction Step Two
Quantity
34.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
126 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.